3-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
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Overview
Description
3-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic compound featuring a unique combination of heterocyclic structures
Mechanism of Action
Thiophene derivatives
are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
1,2,4-Triazole derivatives
are also known to have various biological activities. They are used in the synthesis of a variety of biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves multiple steps, typically starting with the preparation of the thiophene and triazole intermediates. The thiophene derivative can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The triazole ring is often formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the multi-step synthesis, allowing for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and triazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which are used in anticancer and anti-atherosclerotic applications.
Triazole Derivatives: Compounds such as 1,2,4-triazole derivatives, which have shown antimicrobial and anticancer potential.
Uniqueness
3-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[731
Biological Activity
The compound 3-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic molecule with potential biological activities that are currently under investigation. Its unique structure combines triazole and thiophene moieties, which are known to impart various biological properties.
Chemical Structure and Properties
The molecular formula of the compound is C17H20N4O2S, with a molecular weight of approximately 348.43 g/mol. The structural characteristics include a triazole ring fused with a thiophene ring and a complex tricyclic system.
Property | Value |
---|---|
Molecular Formula | C17H20N4O2S |
Molecular Weight | 348.43 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in critical cellular processes:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in metabolic pathways.
- Receptor Modulation : It may interact with cell surface receptors, altering signaling pathways that can lead to therapeutic effects.
Biological Activities
Research into the biological activities of this compound indicates potential applications in several areas:
1. Antimicrobial Activity
Studies have shown that compounds containing thiophene and triazole rings often exhibit antimicrobial properties. For instance:
- Triazole derivatives have been reported to possess significant antifungal and antibacterial activities against various pathogens .
- The presence of the thiophene moiety enhances the antimicrobial efficacy due to its electron-rich nature.
2. Anticancer Properties
The compound's structural features suggest potential anticancer activity:
- Triazoles are known for their chemopreventive effects and have been studied for their ability to induce apoptosis in cancer cells .
- Research has indicated that similar compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
3. Anti-inflammatory Effects
Compounds derived from triazole scaffolds have been associated with anti-inflammatory activities:
Case Studies
Several studies have explored the biological effects of related compounds:
- Triazole Derivatives : A study demonstrated that 1,2,4-triazole derivatives exhibited potent cytotoxicity against human cancer cell lines with IC50 values ranging from 0.28 to 0.52 μg/ml .
- Thiadiazole Compounds : Research on thiadiazole derivatives showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
2-[3-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S2/c1-25-19(17-10-4-12-29-17)23-24-22(25)30-13-5-11-26-20(27)15-8-2-6-14-7-3-9-16(18(14)15)21(26)28/h2-4,6-10,12H,5,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBLSVOOTXWGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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